molecular formula C44H71NO13 B574572 DL-Okadaic acid ammonium salt CAS No. 175522-42-6

DL-Okadaic acid ammonium salt

Cat. No.: B574572
CAS No.: 175522-42-6
M. Wt: 822.046
InChI Key: ZBOMSHVRJSJGNR-GHIYGBLASA-N
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Description

DL-Okadaic acid ammonium salt is a derivative of okadaic acid, a polyether fatty acid originally isolated from marine sponges. It is widely recognized as a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), making it a critical tool in cellular signaling and cancer research. The ammonium salt form enhances its solubility in aqueous solutions, facilitating its use in biochemical assays and experimental studies.

For example, ammonium chloride (NH₄Cl) is noted for its high water solubility and mildly acidic solutions , properties that may parallel the ammonium salt formulation of okadaic acid. Similarly, DL-2-Aminoadipic acid (C₆H₁₁NO₄) shares structural features with okadaic acid derivatives, such as carboxylic acid groups and nitrogen-containing moieties .

Properties

IUPAC Name

azanium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOMSHVRJSJGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155716-06-6
Record name Okadaic Acid Ammonium Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Harvesting and Initial Processing

Cultured dinoflagellates or sponge tissues are lysed using organic solvents such as methanol or ethanol. The crude extract is then adsorbed onto hydrophobic resin HP-20 to concentrate the toxin. Subsequent elution with methanol yields a partially purified extract, which undergoes partitioning between hexane and aqueous methanol to remove lipids and non-polar contaminants.

Chromatographic Purification

Further purification employs a combination of strong anion exchange (SAX) and alumina chromatography. SAX chromatography at pH 3.0–2.6 effectively isolates okadaic acid derivatives, achieving >95% recovery and 94% clean-up efficiency. Alumina chromatography is preferred for its high recovery rates (~90%) and ability to remove pigments and salts. Final purification via semi-preparative HPLC with acidic mobile phases (pH 3.3) ensures >98% purity, as confirmed by LC-HRMS.

Table 1: Efficiency of Isolation Steps for Okadaic Acid from Prorocentrum concavum

StepClean-up (%)Recovery (%)Purity (%)
HP-20 Resin Elution819010–15
SAX Chromatography949560–70
Semi-prep HPLC8990≥98

Chemical Synthesis and Derivatization

While natural extraction remains the primary source, chemical synthesis of okadaic acid derivatives has been explored to address supply limitations. The synthesis involves constructing its polyether backbone through stereoselective reactions, followed by ammonium salt formation.

Total Synthesis Challenges

Okadaic acid’s 38 stereocenters and polycyclic structure make synthesis laborious. A recent approach utilized spiroketalization and Luche reduction to establish key stereochemistry, achieving a 3% overall yield. The final step involves reacting the free acid with ammonium bicarbonate in methanol to form the ammonium salt.

Salt Formation and Stabilization

The ammonium salt is preferred over the free acid due to its enhanced stability in organic solvents. Stoichiometric reaction of okadaic acid with ammonium hydroxide in ethanol yields the salt, which is lyophilized to prevent degradation. Storage under inert gas at -20°C preserves activity for >6 months.

Purification and Stabilization Techniques

Solvent Optimization

Okadaic acid ammonium salt is soluble in ethanol, methanol, and DMSO but insoluble in water. Stock solutions in ethanol (10 mM) retain potency for three months at -20°C when protected from light. Centrifugation (10,000 × g, 5 min) before use removes particulate impurities.

Avoiding Degradation Pathways

Acid-catalyzed epimerization at C-19 is a major stability concern. Storage in neutral or slightly basic conditions (pH 7–8) and avoidance of prolonged exposure to temperatures >25°C minimize isomerization. Lyophilization reduces hydrolytic degradation, with lyophilized powders showing no loss of activity after one year at -20°C.

Analytical Characterization

Purity Assessment

Thin-layer chromatography (TLC) and HPLC-UV are standard for purity checks. Commercial batches exhibit ≥98% purity by TLC, while LC-HRMS quantifies trace impurities (<2%) such as DTX2 epimers.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the ammonium salt’s structure. Key signals include the spiroketal proton at δ 4.85 ppm and ammonium counterion at δ 6.90 ppm. High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 822.03 [M+H]⁺.

Comparative Analysis of Preparation Methods

Table 2: Natural vs. Synthetic Preparation Routes

ParameterNatural ExtractionChemical Synthesis
Yield0.1–0.5% (from biomass)1–3% (multi-step routes)
Purity≥98%90–95%
Time2–3 weeks6–12 months
CostModerateHigh

Natural extraction remains superior for producing research-grade material, whereas synthesis is reserved for structural analogs .

Chemical Reactions Analysis

Types of Reactions: DL-Okadaic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Key Differences :

  • Functionality: this compound is primarily a phosphatase inhibitor, whereas ammonium chloride serves as an electrolyte or pH adjuster. DL-2-Aminoadipic acid is a building block in metabolic pathways.
  • Structural Complexity: Okadaic acid derivatives are larger, polycyclic structures compared to simpler salts like NH₄Cl or linear amino acids like DL-2-Aminoadipic acid.
  • Biological Impact : this compound induces cellular toxicity by disrupting phosphorylation pathways, while ammonium chloride’s effects are linked to ionic balance and pH shifts .

Research Findings and Challenges

  • Solubility Enhancement : The ammonium salt form of okadaic acid addresses solubility limitations of the free acid, similar to how ammonium chloride dissolves readily in water .
  • Toxicity Profiles: this compound’s toxicity (via phosphatase inhibition) contrasts with DL-2-Aminoadipic acid, which is metabolized in lysine pathways .
  • Synthesis Complexity: Okadaic acid derivatives require intricate synthetic procedures due to their macrocyclic structure, unlike simpler ammonium salts or amino acids.

Limitations of Available Evidence

The provided evidence lacks direct data on this compound, necessitating reliance on indirect comparisons with structurally distinct compounds. For example:

  • Ammonium chloride’s solubility and acidity properties may mirror the ammonium salt formulation’s behavior.
  • DL-2-Aminoadipic acid’s dual functional groups highlight how okadaic acid derivatives might interact with biological targets.

Biological Activity

DL-Okadaic acid ammonium salt, a potent marine biotoxin, has garnered significant attention in scientific research due to its unique biological activities and mechanisms of action. This article provides a comprehensive overview of its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and implications for environmental and health sciences.

Overview of this compound

DL-Okadaic acid is a polyether compound primarily derived from marine dinoflagellates and is known for its role as a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A). This inhibition leads to hyperphosphorylation of various proteins, affecting numerous cellular functions, including cell cycle regulation, apoptosis, and signal transduction pathways . The ammonium salt form enhances its solubility in biological systems, making it a valuable tool for experimental applications.

The primary mechanism by which DL-Okadaic acid exerts its biological effects is through the inhibition of serine/threonine protein phosphatases. This inhibition results in:

  • Hyperphosphorylation : Increased phosphorylation of proteins involved in critical cellular processes.
  • Induction of Apoptosis : Activation of apoptotic pathways in various cell types, including Jurkat cells .
  • Cell Cycle Regulation : Disruption of normal cell cycle progression, leading to potential therapeutic applications in cancer research.

In Vitro Studies

In vitro studies have demonstrated the effects of DL-Okadaic acid on various cell lines:

Cell LineConcentration (nM)Effect
AGS0-100Inhibition of proliferation
MNK-450-100Induced apoptosis
Caco 20-100Inhibited growth

These studies indicate that DL-Okadaic acid can effectively inhibit cell proliferation and induce apoptosis across different cancer cell lines .

In Vivo Studies

In vivo studies have explored the effects of DL-Okadaic acid on animal models. Notably:

  • Ascites Formation : Mice treated with DL-Okadaic acid showed dose-dependent increases in ascites severity without significant liver damage, suggesting potential cardiotoxic effects .
  • Neurotoxicity : Administration in rodent models resulted in Tau phosphorylation and protein aggregation, which are characteristic features associated with neurodegenerative diseases like Alzheimer’s disease (AD) .

Case Studies

  • Toxicity Assessment in Medaka Larvae : A study assessed the biochemical responses of medaka larvae exposed to acute doses of DL-Okadaic acid. Results indicated significant oxidative stress, with decreased activities of antioxidant enzymes (SOD, CAT) and increased levels of oxidative damage markers (MDA) . Morphological anomalies were also observed, highlighting the developmental impacts of the toxin.
  • Neurodegeneration Model : Research utilizing DL-Okadaic acid as a tool to study AD revealed that it induces oxidative stress and mitochondrial dysfunction. This model has been instrumental in understanding mechanisms underlying neurodegeneration and evaluating potential therapeutic targets .

Comparative Analysis with Similar Compounds

DL-Okadaic acid shares similarities with other protein phosphatase inhibitors but exhibits unique properties:

CompoundMechanismUnique Features
Calyculin AInhibits PP1 and PP2AMore potent but less soluble
Microcystin-LRInhibits protein phosphatasesDifferent structural origin
TautomycinInhibits protein phosphatasesNatural product with distinct structure

DL-Okadaic acid's water solubility and specific inhibition profile make it particularly useful for laboratory studies .

Q & A

Q. Answer :

  • Synthesis : this compound can be synthesized via acid-base neutralization, where okadaic acid is reacted with ammonium hydroxide. Reaction conditions (pH, temperature, stoichiometry) must be optimized to avoid decomposition .
  • Purification : Techniques like recrystallization (using isopropyl alcohol or ethanol) or column chromatography (silica gel with methanol/chloroform gradients) are effective. Evidence from ammonium salt purification methods suggests IPA addition improves crystallinity .
  • Purity Validation : Use HPLC with UV detection (λ = 210–230 nm) paired with mass spectrometry. Cross-reference with databases like EnvironmentalChemistry.com for physicochemical benchmarks (e.g., solubility, melting point) .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer : Key properties include:

  • Solubility : Test in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol). Poor solubility may require derivatization or sonication .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions. Monitor via TLC or NMR .
  • Ionic Strength : Use conductivity assays to determine dissociation behavior, critical for cellular uptake studies .

Advanced: How does this compound inhibit protein phosphatases, and what mechanistic studies are recommended?

Q. Answer :

  • Mechanism : As a phosphatase inhibitor, it likely binds to the active site of PP1/PP2A enzymes, blocking dephosphorylation. Use X-ray crystallography or cryo-EM to resolve binding interfaces .
  • Experimental Approaches :
    • Kinetic Assays : Measure IC50 values using p-nitrophenyl phosphate (pNPP) as a substrate. Compare with okadaic acid’s IC50 (typically 0.1–1 nM for PP2A) .
    • Cellular Studies : Treat cell lines (e.g., HEK293) and analyze phosphorylation via Western blot (e.g., ERK, Tau) .

Advanced: How can researchers resolve contradictions in concentration-dependent effects observed in cellular assays?

Q. Answer :

  • Dose-Response Curves : Perform 8-point serial dilutions (0.1 nM–10 μM) to identify non-linear effects. Use Hill slope analysis to detect cooperative binding .
  • Controlled Variables : Standardize cell passage number, serum concentration, and incubation time. Contradictions may arise from cell-type-specific uptake efficiency .
  • Orthogonal Validation : Confirm results with alternative inhibitors (e.g., calyculin A) or genetic knockdown (siRNA targeting phosphatases) .

Regulatory: What safety and compliance protocols apply to this compound in research?

Q. Answer :

  • ECHA Guidelines : Classify it as a substance of very high concern (SVHC) if mutagenic or cytotoxic. Follow REACH protocols for handling and disposal .
  • Documentation : Maintain SDS sheets aligned with 29CFR (OSHA) and 49CFR (DOT) standards. Cross-reference with NIOSH guidelines for exposure limits .
  • Training : Ensure lab personnel complete hazard communication (HazCom) training and emergency response certification .

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